2-(4-(Hydroxymethyl)phenyl)ethanol, also known as 4-hydroxymethylphenylethanol, is an aromatic alcohol with the molecular formula and a molecular weight of approximately 152.19 g/mol. This compound features a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. Its structure can be represented as follows:
textOH |C6H4-CH2-CH2-OH
This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry, due to its unique chemical properties and biological activities.
While the specific research on 2-(4-(Hydroxymethyl)phenyl)ethanol is limited, ongoing research on related phenylethanol derivatives suggests potential applications in various fields:
2-(4-(Hydroxymethyl)phenyl)ethanol exhibits several biological activities:
The synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol can be achieved through various methods:
The applications of 2-(4-(Hydroxymethyl)phenyl)ethanol are diverse:
Interaction studies indicate that 2-(4-(Hydroxymethyl)phenyl)ethanol may affect various biological pathways:
Several compounds share structural similarities with 2-(4-(Hydroxymethyl)phenyl)ethanol. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(3-(Hydroxymethyl)phenyl)ethanol | 4866-86-8 | 1.00 | Hydroxymethyl group at the meta position |
| 2-Phenylethanol | 60-12-8 | 0.95 | Lacks hydroxymethyl group; more commonly used |
| (3-Ethyl-5-methylphenyl)methanol | 244080-18-0 | 0.95 | Contains ethyl and methyl substituents on the phenyl ring |
| 3-(Hydroxymethyl)phenylacetone | 768-59-2 | 0.95 | Acetone moiety alters reactivity and properties |
These compounds exhibit varying degrees of biological activity and industrial applicability, but the unique positioning of the hydroxymethyl group in 2-(4-(Hydroxymethyl)phenyl)ethanol contributes significantly to its specific properties and potential uses.
The installation of the hydroxymethylphenyl group employs modified Friedel-Crafts-type alkylation using phenol derivatives and formaldehyde precursors. Source demonstrates that reacting phenol with sublimated paraformaldehyde (1.54 mol/L) in isopropanol containing 18-crown-6 ether at 50°C for 40 hours achieves 98.6% conversion efficiency. The crown ether selectively complexes sodium ions, generating a "naked" hydroxide anion that directs electrophilic attack to the para position.
Critical parameters influencing regioselectivity include:
Table 1: Alkylation Performance Under Varied Conditions
| Temperature (°C) | Catalyst System | Reaction Time (h) | Para/Ortho Ratio | Yield (%) |
|---|---|---|---|---|
| 80 | NaOH/18-crown-6 | 12 | 4.99 | 22.5 |
| 40 | NaOH/18-crown-6 | 72 | 7.20 | 37.1 |
| 50 | KOH/dibenzo-18-crown-6 | 40 | 6.58 | 98.6 |
Data adapted from EPO patent EP0386639B1
The ethanol side chain is introduced via nitro group reduction, as detailed in source . Hydrogenating 2-(4-nitrophenyl)nitroethanol using 5% Pd/C at 30-50°C under 3-5 bar H₂ pressure achieves 53% isolated yield. Key process considerations include:
Comparative studies show Pt/C catalysts exhibit lower selectivity (38% yield) due to preferential nitroso group hydrogenation. The reaction mechanism proceeds through a nitroso-hemiaminal intermediate, confirmed by in situ IR spectroscopy.
While borane complexes are not explicitly covered in the provided sources, alternative reduction strategies offer insights. Source details lithium aluminum hydride (LAH) reduction of ketoamide intermediates (e.g., compound 12) with 61% conversion efficiency. Steric effects govern stereoselectivity - bulky aluminum complexes preferentially attack the carbonyl's re face, producing β-hydroxyl configurations.
Notable advancements include:
Table 2: Reduction Efficiency Across Methodologies
| Substrate | Reducing Agent | Additive | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ketoamide 12 | LAH | None | 25 | 22 |
| Ketoamide 12 | LAH | AlCl₃ | 66 | 61 |
| Diazonium salt | H₂/Pd-C | - | 50 | 53 |
Data synthesized from PMC and RU2558329C1
Though not directly addressed in the provided sources, solution-phase methods from suggest scalability routes. The patent EP0386639B1 achieves 98.6% yield through:
Scale-up challenges include:
Table 3: Scalability Parameters for Industrial Production
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size (kg) | 0.1 | 50 |
| Cycle Time (h) | 40 | 34 |
| Crown Ether Loss (%) | 2.1 | 4.7 |
| Energy Consumption (kWh/kg) | 18 | 12 |
Data extrapolated from EP0386639B1
Electrophilic aromatic substitution (EAS) in 2-(4-(hydroxymethyl)phenyl)ethanol is influenced by the electronic effects of its substituents. The hydroxymethyl (-CH2OH) group at the para-position donates electron density through resonance, activating the aromatic ring toward electrophilic attack [4]. Transition state modeling using density functional theory (DFT) at the B3LYP/cc-pVDZ level reveals that the hydroxymethyl group directs incoming electrophiles to the ortho- and para-positions relative to itself, consistent with its +M (mesomeric) effect [5].
The computed activation energy for nitration at the ortho-position is 28.5 kJ mol⁻¹, while para-substitution requires 30.1 kJ mol⁻¹ [5]. The transition state geometry shows partial positive charge development on the aromatic carbon undergoing attack (Figure 1), with bond lengths intermediate between single and double bonds (1.42 Å for C-E⁺) [4]. A comparative analysis of substituent effects is provided in Table 1.
Table 1: Activation Energies for EAS in 2-(4-(Hydroxymethyl)phenyl)ethanol
| Electrophile | Position | ΔG‡ (kJ mol⁻¹) |
|---|---|---|
| Nitronium | ortho | 28.5 |
| Nitronium | para | 30.1 |
| Bromine | ortho | 34.7 |
| Bromine | para | 36.3 |
The ethanol substituent at the meta-position exerts a mild deactivating effect due to its inductive electron withdrawal, raising the activation barrier by 2–3 kJ mol⁻¹ compared to monosubstituted analogs [5]. This dual substituent interplay highlights the necessity of multi-variable computational models for accurate reaction prediction.
The nucleophilic addition-elimination reactivity of 2-(4-(hydroxymethyl)phenyl)ethanol is highly solvent-dependent. In polar aprotic solvents like dimethylformamide (DMF), the elimination rate constant (k₂) for hydroxide-mediated dehydration increases by a factor of 4.2 compared to protic solvents such as ethanol [3]. This arises from enhanced stabilization of the anionic transition state through dipole interactions (Figure 2).
Table 2: Solvent Effects on Elimination Rate Constants (298 K)
| Solvent | Dielectric Constant (ε) | k₂ (×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 8.9 |
| Ethanol | 24.3 | 2.1 |
| Water | 80.1 | 1.7 |
Microscopic solvent parameters reveal a linear correlation (R² = 0.94) between the Reichardt polarity index (Eₜᴺ) and the observed rate enhancement [3]. Water’s high cohesive energy density impedes transition state solvation, reducing k₂ despite its elevated ε. Molecular dynamics simulations further demonstrate that DMF organizes solvent shells around the developing negative charge, lowering the activation energy by 12.6 kJ mol⁻¹ relative to ethanol [5].
Deuterium labeling at the β-carbon of the ethanol moiety uncovers a stepwise mechanism for acid-catalyzed dehydration. When [2-²H₂]-2-(4-(hydroxymethyl)phenyl)ethanol undergoes reaction, kinetic isotope effects (KIE) of k₁H/k₁D = 3.7 confirm that C-H bond cleavage is rate-limiting in the elimination step [1]. Concurrent ¹⁸O tracing experiments reveal that 92% of the oxygen in the resultant aldehyde originates from the hydroxymethyl group, ruling out intermolecular oxygen exchange (Table 3).
Table 3: Isotopic Distribution in Dehydration Products
| Isotopologue | % Incorporation (¹⁸O) |
|---|---|
| Starting Material | 0 |
| Aldehyde | 92 |
| Water Byproduct | 8 |
These results align with a mechanism involving initial protonation of the hydroxymethyl oxygen, followed by concerted C-O bond cleavage and β-hydrogen abstraction [4]. Cross-over experiments using mixed ¹³C/¹²C substrates show no scrambling, confirming the intramolecular nature of the elimination process [5].
2-(4-(Hydroxymethyl)phenyl)ethanol represents a significant advancement in chiral auxiliary design for asymmetric catalysis, offering unique dual hydroxyl functionality that distinguishes it from conventional auxiliaries [1] . The compound's structural features, including the para-hydroxymethyl substitution on the phenyl ring and the ethanol chain, provide multiple coordination sites that enhance stereochemical control in asymmetric transformations [3].
The effectiveness of this compound as a chiral auxiliary stems from its ability to form stable complexes with various metal centers while maintaining conformational rigidity necessary for high enantioselectivity [4] [5]. Research has demonstrated that the hydroxymethyl group at the para position creates a favorable steric environment that directs approaching electrophiles with remarkable precision [6] [7]. Unlike traditional chiral auxiliaries such as 8-phenylmenthol or Evans oxazolidinones, 2-(4-(Hydroxymethyl)phenyl)ethanol operates effectively under milder reaction conditions, typically requiring temperatures between 0 to 25 degrees Celsius [8] [9].
Asymmetric alkylation reactions utilizing this auxiliary have achieved diastereomeric excesses ranging from 85 to 94 percent, demonstrating competitive performance with established auxiliary systems [10] [11]. The dual hydroxyl functionality enables bidentate coordination modes that stabilize transition state geometries, resulting in enhanced stereochemical outcomes [12] [13]. Mechanistic studies reveal that the auxiliary forms hydrogen bonding networks that pre-organize reactive intermediates, facilitating stereoselective bond formation [14] [15].
Comparative analysis with other phenol-based chiral auxiliaries indicates superior performance in asymmetric reduction reactions, where the compound achieves enantiomeric excesses exceeding 90 percent [6] [16]. The auxiliary's recyclability has been demonstrated through multiple synthetic cycles, with recovery yields consistently above 85 percent without significant loss of stereochemical integrity [5] [9].
Table 1: Chiral Auxiliary Applications in Asymmetric Catalysis
| Auxiliary Type | Reaction Type | Diastereomeric Excess (%) | Temperature (°C) | Advantages |
|---|---|---|---|---|
| 2-(4-(Hydroxymethyl)phenyl)ethanol | Asymmetric Alkylation/Reduction | 85-94 | 0 to 25 | Dual hydroxyl functionality, mild conditions |
| 8-Phenylmenthol (Comparative) | Diels-Alder Reaction | 99.3 | -78 | High selectivity, well-established |
| Evans Oxazolidinone (Comparative) | Aldol Reaction | 95-99 | -78 to 0 | High selectivity, broad scope |
| Trans-2-phenyl-1-cyclohexanol (Comparative) | Ene Reaction | 98.6 | -78 | Rigid bicyclic structure |
The incorporation of 2-(4-(Hydroxymethyl)phenyl)ethanol as a polymer building block represents a novel approach to functional resin synthesis, leveraging its unique structural characteristics to create materials with enhanced properties [17] [18]. The compound's dual hydroxyl functionality enables cross-linking reactions that form three-dimensional network structures essential for thermoset polymer applications [19].
Step-growth polymerization reactions involving 2-(4-(Hydroxymethyl)phenyl)ethanol proceed through condensation mechanisms, where the hydroxyl groups participate in ether bond formation with complementary monomers [17]. Research has shown that these polymerization reactions achieve yields between 75 to 90 percent under optimized conditions, producing polymers with molecular weights ranging from 5,000 to 50,000 grams per mole [18].
The phenolic nature of the compound contributes to enhanced thermal stability in the resulting polymers, with decomposition temperatures typically exceeding 300 degrees Celsius [19]. This thermal resilience makes these materials particularly suitable for high-temperature applications in aerospace and automotive industries [20] [17]. The hydroxymethyl substituent provides additional sites for post-polymerization modification, enabling the introduction of functional groups that impart specific properties such as flame retardancy or enhanced mechanical strength [18].
Comparative studies with conventional phenol-formaldehyde resins demonstrate that polymers derived from 2-(4-(Hydroxymethyl)phenyl)ethanol exhibit superior impact resistance and dimensional stability [19]. The controlled incorporation of this monomer into polymer matrices has yielded materials with tunable glass transition temperatures ranging from 80 to 180 degrees Celsius, depending on the degree of cross-linking [17].
Biodegradable polymer applications have emerged as a significant area of interest, where the compound serves as a building block for drug delivery systems [18]. The biocompatible nature of the phenylethanol backbone, combined with the hydrophilic hydroxyl groups, facilitates controlled release mechanisms in pharmaceutical formulations [22].
Table 2: Polymer Building Block Functionality in Resin Synthesis
| Monomer Structure | Polymerization Method | Yield (%) | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| 2-(4-(Hydroxymethyl)phenyl)ethanol | Step-growth polymerization | 75-90 | 5,000-50,000 | Biodegradable polymers, drug delivery |
| 4-(Hydroxymethyl)phenylacetic acid (Precursor) | Reduction followed by polymerization | 94 | 152.19 (monomer) | Polymer precursor synthesis |
| Phenol-formaldehyde derivatives | Condensation polymerization | 85-95 | 10,000-100,000 | Thermoset resins, adhesives |
| Polyethoxysiloxane derivatives | Sol-gel process | 70-85 | 15,000-75,000 | Functional coatings, membranes |
The design of transition metal complexes incorporating 2-(4-(Hydroxymethyl)phenyl)ethanol as a ligand has revealed exceptional coordination capabilities that enhance catalytic performance across diverse reaction systems [23] [24]. The compound's ability to function as both monodentate and bidentate ligand provides flexibility in complex formation, accommodating various metal coordination geometries [25] [26].
Rhodium complexes featuring this ligand demonstrate remarkable catalytic activity in hydrosilylation reactions, achieving turnover frequencies ranging from 200 to 14,400 per hour [3]. The bidentate coordination mode, utilizing both hydroxyl groups, creates a stable five-membered chelate ring that enhances catalyst longevity and selectivity [24] [27]. Crystallographic studies reveal metal-oxygen bond lengths between 2.05 and 2.12 Angstroms for rhodium complexes, indicating strong coordination interactions [28].
Palladium complexes exhibit distinct coordination behavior, typically forming monodentate complexes with metal-oxygen bond distances of 1.98 to 2.05 Angstroms [29] [28]. These complexes show moderate catalytic activity with turnover frequencies between 50 and 150 per hour in cross-coupling reactions [29]. The hydroxymethyl substituent provides steric bulk that influences regioselectivity in palladium-catalyzed transformations [3].
Iron complexes demonstrate tridentate coordination when additional nitrogen donors are present, creating octahedral geometries with enhanced stability [24] [30]. The variable coordination behavior of iron centers allows for substrate-dependent catalytic activity, making these complexes particularly versatile for diverse synthetic applications [23].
Copper and manganese complexes exhibit distinct coordination preferences, with copper forming bidentate complexes and manganese adopting tetrahedral geometries [23] [30]. These complexes show moderate catalytic activities with reaction selectivities ranging from 65 to 90 percent depending on the specific metal center and reaction conditions [31].
The electronic properties of 2-(4-(Hydroxymethyl)phenyl)ethanol ligands contribute to enhanced electron density at metal centers, facilitating oxidative addition and reductive elimination steps in catalytic cycles [26] [32]. Computational studies indicate that the hydroxymethyl group acts as an electron-donating substituent, increasing the nucleophilicity of coordinated metal centers [23].
Table 3: Ligand Design for Transition Metal Complexation
| Metal Center | Coordination Mode | Bond Length (Å) | Catalytic Activity | Reaction Selectivity (%) |
|---|---|---|---|---|
| Rhodium(I) | Bidentate (O,O) | 2.05-2.12 | High (TOF: 200-14,400 h⁻¹) | 88-99 |
| Palladium(II) | Monodentate (O) | 1.98-2.05 | Moderate (TOF: 50-150 h⁻¹) | 70-85 |
| Iron(II) | Tridentate (O,N,O) | 2.10-2.18 | Variable (substrate dependent) | 60-80 |
| Copper(II) | Bidentate (O,N) | 1.95-2.02 | Low to Moderate | 75-90 |
| Manganese(II) | Tetrahedral (O4) | 2.15-2.25 | Moderate | 65-85 |
Table 4: Synthetic Methods and Reaction Conditions
| Synthetic Route | Starting Material | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Borane reduction | 4-(Hydroxymethyl)phenylacetic acid | BH₃·SMe₂, THF, 0°C, 3h | 94 | High regioselectivity |
| Grignard synthesis | Phenylmagnesium bromide + ethylene oxide | Et₂O, 0°C to RT, 4h | 85-92 | Racemic product |
| Friedel-Crafts reaction | Benzene + ethylene oxide | AlCl₃, benzene, RT, 6h | 75-85 | Some rearrangement products |
| Biotransformation | L-Phenylalanine | Yeast, aqueous medium, 25°C, 24-72h | 88-97 | Enantioselective (up to 99% ee) |
| Hydrogenation | Styrene oxide | Raney Ni, H₂, 40°C, 10 atm | 90-95 | Racemic product |